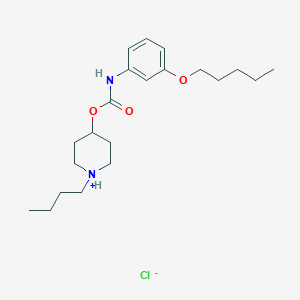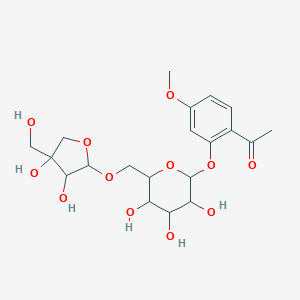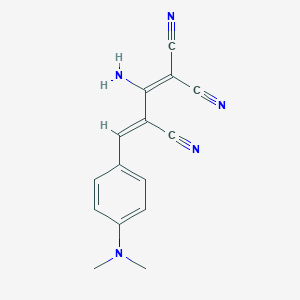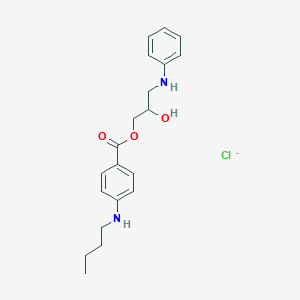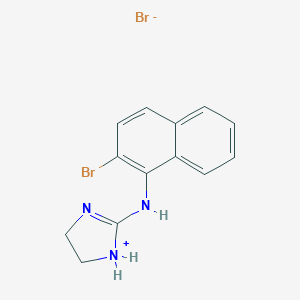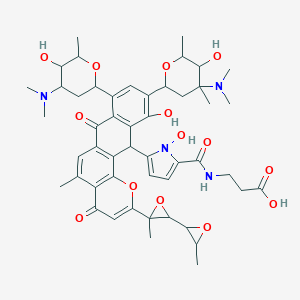
Chromooxymycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromooxymycin is a natural product that has been extensively studied for its potential use in scientific research. It is a member of the aureolic acid family of antibiotics and was first isolated from the Streptomyces griseus bacterium. Chromooxymycin has shown promise as a tool for studying DNA-protein interactions and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
1. DNA Binding and Antitumor Activity
Chromomycin A3, a relative of Chromooxymycin, demonstrates antitumor properties by binding to the minor groove of G/C-rich regions in DNA. This interaction inhibits transcription and replication of DNA, showcasing its potential in cancer treatment. However, its use as an anticancer agent is limited due to severe side effects. Studies on binding characteristics and thermodynamics of Chromomycin A3 and its analogues to DNA have revealed variations in binding affinity, emphasizing the significance of the DNA backbone conformation and the sugar moieties in the antibiotics for binding efficiency (Barceló et al., 2010).
2. Antibiotic Resistance Studies
The interaction of antibiotics like Chromooxymycin with bacterial DNA and its role in antibiotic resistance has been a subject of study. Antibiotics such as Chromomycin have been used to understand the mechanisms behind antibiotic resistance and how bacterial cells adapt or become resistant to these compounds. This is crucial in developing strategies to combat antibiotic-resistant strains (Spížek & Řezanka, 2017).
3. Development of Antibiotic Analogs
Research into creating analogs of Chromooxymycin, such as Mithramycin, has been significant. These studies involve understanding the chemical structure and biosynthesis of these antibiotics. Efforts are directed towards synthesizing derivatives or analogs with improved biological and pharmacokinetic properties, potentially leading to more effective and safer therapeutic agents (Binkley, 1990).
4. Inhibition of RNA Synthesis in Bacterial Cells
The mechanism of action of antibiotics like Chromooxymycin involves inhibiting RNA synthesis in bacterial cells. This is achieved by interfering with the DNA template, crucial for understanding how these drugs exert their antibacterial effects. Research in this area contributes to the development of new antibiotics and therapeutic strategies against bacterial infections (Ward, Reich, & Goldberg, 1965).
properties
CAS RN |
101156-09-6 |
|---|---|
Product Name |
Chromooxymycin |
Molecular Formula |
C49H60N4O14 |
Molecular Weight |
929 g/mol |
IUPAC Name |
3-[[5-[10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7-dioxo-12H-naphtho[3,2-h]chromen-12-yl]-1-hydroxypyrrole-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C49H60N4O14/c1-20-15-26-37(44-35(20)30(54)18-33(66-44)49(6)46(67-49)43-22(3)65-43)38(27-11-12-28(53(27)62)47(61)50-14-13-34(55)56)39-36(42(26)59)24(31-17-29(51(7)8)40(57)21(2)63-31)16-25(41(39)58)32-19-48(5,52(9)10)45(60)23(4)64-32/h11-12,15-16,18,21-23,29,31-32,38,40,43,45-46,57-58,60,62H,13-14,17,19H2,1-10H3,(H,50,61)(H,55,56) |
InChI Key |
MIEMDQVNFRNROW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O |
synonyms |
chromooxymycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
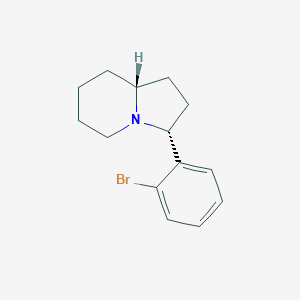
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
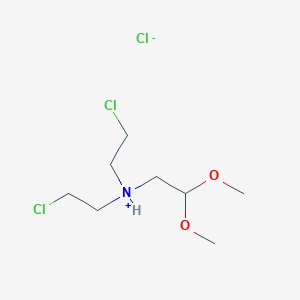
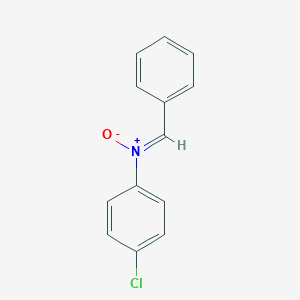

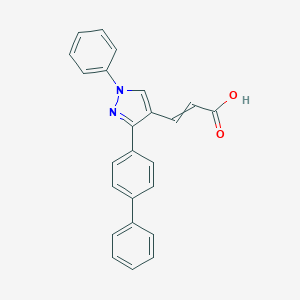
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
